molecular formula C11H13N5O B11317836 N-propyl-3-(1H-tetrazol-1-yl)benzamide

N-propyl-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11317836
M. Wt: 231.25 g/mol
InChI Key: LIYVXSLKMSZQNC-UHFFFAOYSA-N
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Description

N-propyl-3-(1H-tetrazol-1-yl)benzamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group attached to a tetrazole ring, which is further substituted with a propyl group. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-3-(1H-tetrazol-1-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 3-(1H-tetrazol-1-yl)benzoic acid with propylamine under appropriate conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Another method involves the use of click chemistry, where azides and alkynes react to form tetrazoles. In this case, 3-azidobenzoic acid can be reacted with propyne in the presence of a copper catalyst to form the desired tetrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-propyl-3-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various functionalized benzamides .

Mechanism of Action

The mechanism of action of N-propyl-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-propyl-3-(1H-tetrazol-1-yl)benzamide can be compared with other tetrazole derivatives, such as:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of tetrazole derivatives in scientific research and industry.

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

N-propyl-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C11H13N5O/c1-2-6-12-11(17)9-4-3-5-10(7-9)16-8-13-14-15-16/h3-5,7-8H,2,6H2,1H3,(H,12,17)

InChI Key

LIYVXSLKMSZQNC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)N2C=NN=N2

Origin of Product

United States

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